
Cu(II)astm
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Cu(II)ATSM is typically synthesized through the reaction of copper(II) salts with diacetyl-bis(N4-methylthiosemicarbazone) ligands. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The resulting complex is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for Cu(II)ATSM are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include automated systems for precise control of reaction parameters and purification steps to meet industrial standards .
化学反応の分析
Types of Reactions: Cu(II)ATSM undergoes various chemical reactions, including:
Reduction: In hypoxic conditions, Cu(II) is reduced to Cu(I), which is then trapped within cells.
Complexation: Cu(II)ATSM forms stable complexes with various ligands, enhancing its solubility and bioavailability.
Common Reagents and Conditions:
Reducing Agents: Ascorbate is commonly used to maintain the required cuprous oxidation state during reactions.
Major Products:
Cu(I) Complexes: Formed under reducing conditions, these complexes are crucial for the compound’s biological activity.
Stable Ligand Complexes: These enhance the compound’s stability and solubility.
科学的研究の応用
Cu(II)ATSM has a wide range of applications in scientific research:
Medical Imaging: Used in positron emission tomography (PET) to detect hypoxic regions in tumors and neuroinflammation.
Cancer Therapy: Acts as a theranostic agent, combining diagnostic imaging and therapeutic functions.
Neuroinflammation Studies: Helps in mapping hydrogen sulfide levels in brain pathophysiology, providing insights into conditions like Alzheimer’s and Parkinson’s diseases.
作用機序
Cu(II)ATSM penetrates cells due to its low molecular weight and high membrane permeability. In hypoxic cells, Cu(II) is reduced to Cu(I), which is then released from the ATSM ligand and trapped inside the cells. This process leads to the irreversible retention of the metal or radiometal in hypoxic cells, making it an effective marker for hypoxia .
類似化合物との比較
Copper(II)-diacetyl-bis(N4-ethylthiosemicarbazone) (Cu(II)ETSM): Similar in structure but with different ligand modifications.
Copper(II)-diacetyl-bis(N4-phenylthiosemicarbazone) (Cu(II)PTSM): Another variant with phenyl groups instead of methyl groups.
Uniqueness: Cu(II)ATSM is unique due to its high membrane permeability and low redox potential, which allows it to effectively target hypoxic cells. Its ability to act as both a diagnostic and therapeutic agent sets it apart from other similar compounds .
生物活性
Cu(II)astm, also known as copper diacetyl bis(4-methylthiosemicarbazone) (Cu(ATSM)), is a copper-containing compound that has garnered attention for its biological activity, particularly in the context of neuroprotection and cancer treatment. Its unique properties allow it to penetrate cell membranes effectively, making it a candidate for various therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound operates primarily through its ability to target hypoxic environments, such as those found in tumors. The compound is characterized by:
- High Membrane Permeability : this compound's low molecular weight and charge-neutral structure facilitate its diffusion across cellular membranes.
- Biochemical Pathways : It interacts with various enzymes and proteins, influencing cellular functions and metabolic pathways. Notably, it can enhance the availability of essential copper within cells, which is crucial for numerous biological processes .
- Antitumor Effects : Evidence suggests that this compound exhibits antitumor properties by accumulating in hypoxic tumor regions and inducing cytotoxic effects.
Pharmacokinetics
This compound is notable for its pharmacokinetic profile:
- Oral Bioavailability : The compound can be administered orally and is capable of crossing the blood-brain barrier (BBB), which is essential for treating central nervous system disorders .
- Impact on Drug Transporters : Studies have shown that this compound increases the expression and function of P-glycoprotein (P-gp), a critical efflux transporter at the BBB. This modulation may enhance the delivery of therapeutic agents to the brain while facilitating the clearance of neurotoxic substances like amyloid-beta .
Case Studies and Clinical Findings
Several studies have highlighted the therapeutic potential of this compound:
- Amyotrophic Lateral Sclerosis (ALS) : In mutant SOD1 mouse models, this compound administration resulted in improved motor function and extended survival. The compound was shown to protect motor neurons from oxidative damage and reduce neuroinflammation . A phase 2/3 clinical trial is ongoing to evaluate its efficacy in sporadic ALS cases, where disrupted copper availability has been observed .
- Neuroprotection : In models of neurodegeneration, this compound has demonstrated neuroprotective effects by improving copper bioavailability in spinal cord tissues, which may counteract copper deficiency associated with ALS .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Cu(II)astm complexes?
- Methodological Answer : Synthesis typically involves coordinating Cu(II) ions with ligands under controlled pH and temperature. Characterization employs spectroscopic techniques (e.g., UV-Vis, IR) and thermal analysis (TGA/DTA) to confirm structure and stability. For reproducibility, document reaction conditions (molar ratios, solvents) and provide raw spectral data in supplementary materials . Thermal decomposition profiles (e.g., Table 2 in thermal studies) should align with theoretical mass loss calculations .
Q. How should researchers design initial experiments to study this compound's physicochemical properties?
- Methodological Answer : Use a factorial design to test variables like pH, temperature, and ligand concentration. For example, a central composite design (CCD) can optimize parameters efficiently, as seen in electrocoagulation studies (Table 2) . Include control experiments (e.g., blank runs without Cu(II)) and triplicate trials to assess precision .
Q. What statistical approaches are recommended for analyzing this compound experimental data?
- Methodological Answer : Apply ANOVA to evaluate the significance of experimental factors (e.g., pH impact on yield). Use regression models to correlate variables (e.g., ligand concentration vs. complex stability). Report confidence intervals (95%) and p-values (<0.05) to validate hypotheses .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis using response surface methodology (RSM)?
- Methodological Answer : Implement RSM with a Box-Behnken or CCD matrix to model interactions between variables (e.g., Cu(II) concentration, reaction time). Validate models using lack-of-fit tests and residual plots. Reference experimental matrices (Table 2) to replicate optimization workflows .
Q. How should contradictions in spectroscopic or thermal data for this compound be resolved?
- Methodological Answer : Conduct sensitivity analyses to identify outliers or instrumental errors. Cross-validate results using complementary techniques (e.g., X-ray diffraction for crystallinity if IR data conflicts). For thermal analysis discrepancies, compare decomposition steps with literature (e.g., Table 2 in thermal studies) and recalibrate equipment .
Q. What strategies ensure reproducibility in this compound studies, particularly for novel complexes?
- Methodological Answer : Publish detailed experimental protocols, including instrument calibration steps and raw data in supplementary files. Follow Beilstein Journal guidelines: report synthesis steps for ≤5 compounds in the main text; provide NMR/MS spectra and purity data (>95%) for new compounds . Use independent replication teams to verify results .
Q. How can this compound research findings be integrated with existing literature while addressing knowledge gaps?
- Methodological Answer : Perform systematic reviews using QUADAS-2 criteria to assess study quality (e.g., bias in patient sampling or reference standards). Map findings against prior work using tools like VOSviewer, highlighting understudied areas (e.g., this compound’s redox behavior in biological systems) .
Q. What validation criteria are critical for confirming the purity and structure of new this compound derivatives?
- Methodological Answer : Use elemental analysis (C/H/N) to verify stoichiometry. For structural confirmation, combine single-crystal XRD with DFT calculations. Ensure purity via HPLC (>98%) and report melting points with standard deviations. Reference protocols from thermal analysis studies (Table 2) for decomposition consistency .
特性
IUPAC Name |
copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDKYTVDCRMOE-JPAPVDFESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CuN6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68341-09-3 | |
Record name | Cu(II)astm | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(II) dithiosemicarbazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATSM COPPER (II) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。